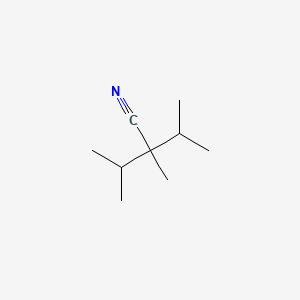
2-Isopropyl-2,3-dimethylbutyronitrile
Descripción general
Descripción
2-Isopropyl-2,3-dimethylbutyronitrile is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which may provide insight into the properties and reactivity of 2-Isopropyl-2,3-dimethylbutyronitrile. For instance, the synthesis of 2-Isopropyl-2,3-dimethyl-butyric acid is described, which shares a similar carbon skeleton .
Synthesis Analysis
The synthesis of a closely related compound, 2-Isopropyl-2,3-dimethyl-butyric acid, has been achieved through a two-step process. Initially, diisopropyl ketone reacts with a Grignard reagent, bromomethane (MeMgBr), to yield 2,3,4-trimethyl-3-pentanol. Subsequently, this intermediate undergoes Koch-Haaf carboxylation to produce the final product. The synthesis yields a total of 51% of the desired product, and the structure was confirmed using NMR, IR, and GC-MS techniques .
Molecular Structure Analysis
While the molecular structure of 2-Isopropyl-2,3-dimethylbutyronitrile is not directly provided, the crystal structure of a squarylium dye with a related indolylidenemethyl structure has been determined. The crystal system is orthorhombic, and the space group is Pbca. The molecules adopt a trans-conformation and are held together by van der Waals forces . This information may suggest that compounds with bulky isopropyl and dimethyl groups could exhibit significant steric hindrance, potentially influencing their reactivity and physical properties.
Chemical Reactions Analysis
The reaction of isopropylperoxyl radicals with 2,3-dimethylbut-2-ene, a compound with a similar carbon backbone to 2-Isopropyl-2,3-dimethylbutyronitrile, has been studied. The reaction proceeds via photo-oxidation of trans-2,2'-azopropane, leading to the formation of 2,3-dimethyl-2,3-epoxybutane as the sole product. Arrhenius parameters for this reaction have been determined, providing insights into the kinetics of reactions involving oxygenated radicals and alkenes with similar structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Isopropyl-2,3-dimethylbutyronitrile are not directly reported in the provided papers. However, the synthesis and structural analysis of related compounds suggest that the presence of isopropyl and dimethyl groups can influence the physical state, solubility, boiling point, and other properties due to steric effects and the hydrophobic nature of the alkyl groups . The chemical reactivity analysis indicates that the compound may participate in radical reactions, which could be relevant for understanding its behavior under oxidative conditions .
Aplicaciones Científicas De Investigación
- Summary of the Application : “2-Isopropyl-2,3-dimethylbutyronitrile” is used as an intermediate in the synthesis of imidazolinone herbicides . Imidazolinone herbicides are an important family of herbicidal agents with effective selectivity, broad-spectrum activity, and desired environmental safety .
- Methods of Application or Experimental Procedures : The compound is converted into 2-Amino-2,3-dimethylbutyramide (ADBA), another key intermediate, through a process called hydration . This can be achieved through conventional chemical processes or newly developed biological ones . In one study, the hydration of 2-amino-2,3-dimethylbutyronitrile (ADBN) to 2-amino-2,3-dimethylbutyramide (ADBA) was achieved using a nitrile hydratase (NHase) in various green solvent–aqueous reaction systems .
- Results or Outcomes : The hydration process resulted in an average ADBA yield of 97.3%, which is significantly higher than those obtained with previously reported chemical or enzymatic methods . This process offers an efficient recombinant whole-cell biocatalyst for ADBA synthesis .
Propiedades
IUPAC Name |
2,3-dimethyl-2-propan-2-ylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-7(2)9(5,6-10)8(3)4/h7-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQHUYDRSDBCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971296 | |
| Record name | 2,3-Dimethyl-2-(propan-2-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-2,3-dimethylbutyronitrile | |
CAS RN |
55897-64-8 | |
| Record name | 2,3-Dimethyl-2-(1-methylethyl)butanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55897-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropyl-2,3-dimethylbutyronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055897648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethyl-2-(propan-2-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-2,3-dimethylbutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1294130.png)











